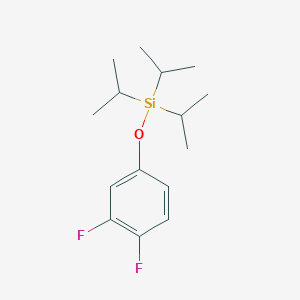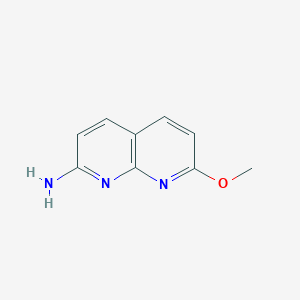
3,4-Difluorophenoxytriisopropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluorophenoxytriisopropylsilane is an organosilicon compound with the molecular formula C15H24F2OSi. This compound is characterized by the presence of a triisopropylsilane group attached to a 3,4-difluorophenoxy moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorophenoxytriisopropylsilane typically involves the reaction of 3,4-difluorophenol with triisopropylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3,4-Difluorophenol+TriisopropylchlorosilaneBasethis compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Difluorophenoxytriisopropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Reduction Reactions: The triisopropylsilane group can act as a mild reducing agent.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate reduction reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) are used.
Major Products:
Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of reduced silane derivatives.
Oxidation: Formation of silanol derivatives.
Applications De Recherche Scientifique
3,4-Difluorophenoxytriisopropylsilane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-Difluorophenoxytriisopropylsilane involves its ability to act as a reducing agent and participate in substitution reactions. The triisopropylsilane group can donate hydride ions (H-) in reduction reactions, while the phenoxy group can undergo nucleophilic substitution. These properties make it a versatile reagent in various chemical transformations.
Comparaison Avec Des Composés Similaires
Triisopropylsilane: A similar compound with the formula (i-Pr)3SiH, used as a reducing agent and scavenger in peptide synthesis.
(3,4-Difluorophenoxy)trimethylsilane: Another organosilicon compound with a trimethylsilane group instead of triisopropylsilane.
Uniqueness: 3,4-Difluorophenoxytriisopropylsilane is unique due to the presence of both the 3,4-difluorophenoxy and triisopropylsilane groups, which confer distinct reactivity and properties. Its ability to participate in both reduction and substitution reactions makes it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H24F2OSi |
|---|---|
Poids moléculaire |
286.43 g/mol |
Nom IUPAC |
(3,4-difluorophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H24F2OSi/c1-10(2)19(11(3)4,12(5)6)18-13-7-8-14(16)15(17)9-13/h7-12H,1-6H3 |
Clé InChI |
ITEAXUDGHMISIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8686457.png)







![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)


![2-[[N-(tert-butyloxycarbonyl)-N-methylamino]methyl]pyridine](/img/structure/B8686546.png)
![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)
